molecular formula C21H30N2O B5806104 1-(2-adamantyl)-4-(2-methoxyphenyl)piperazine

1-(2-adamantyl)-4-(2-methoxyphenyl)piperazine

Cat. No.: B5806104
M. Wt: 326.5 g/mol
InChI Key: DFYFPBPADFHWFI-UHFFFAOYSA-N
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Description

1-(2-Adamantyl)-4-(2-methoxyphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of an adamantyl group and a methoxyphenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-adamantyl)-4-(2-methoxyphenyl)piperazine typically involves the reaction of 2-adamantylamine with 2-methoxyphenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or sodium hydride. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can enhance the yield and purity of the compound while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Adamantyl)-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst, or nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has investigated its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2-adamantyl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits for neurological disorders.

Comparison with Similar Compounds

1-(2-Adamantyl)-4-(2-methoxyphenyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(2-Adamantyl)-4-phenylpiperazine: Lacks the methoxy group, which may result in different biological activities and chemical properties.

    1-(2-Adamantyl)-4-(4-methoxyphenyl)piperazine: Has the methoxy group in a different position, potentially leading to variations in its interactions with molecular targets.

    1-(2-Adamantyl)-4-(2-hydroxyphenyl)piperazine: Contains a hydroxyl group instead of a methoxy group, which can alter its reactivity and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2-adamantyl)-4-(2-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O/c1-24-20-5-3-2-4-19(20)22-6-8-23(9-7-22)21-17-11-15-10-16(13-17)14-18(21)12-15/h2-5,15-18,21H,6-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYFPBPADFHWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3C4CC5CC(C4)CC3C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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